A Technical Guide to Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate: Properties, Synthesis, and Handling
A Technical Guide to Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate: Properties, Synthesis, and Handling
Executive Summary
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is a specialized organic compound featuring two key functional motifs: an α,β-unsaturated ester and a trifluoroethoxy group. This unique combination makes it a valuable, albeit niche, building block in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. The trifluoroethoxy moiety is known to enhance metabolic stability and modulate physicochemical properties such as lipophilicity, while the unsaturated ester provides a reactive handle for various chemical transformations. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and essential guidelines for its safe handling and storage, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Precise, experimentally verified physicochemical data for methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is not extensively available in public literature, underscoring its status as a specialized research chemical. The information available is primarily based on database predictions and supplier information.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl (E)-4-(2,2,2-trifluoroethoxy)but-2-enoate | [1] |
| CAS Number | 1864760-24-6 | [2] |
| Molecular Formula | C₇H₉F₃O₃ | [1][2] |
| Molecular Weight | 198.14 g/mol | [2] |
| Canonical SMILES | COC(=O)/C=C/COCC(F)(F)F | [1] |
| InChIKey | NPHAQDSRNXIXHZ-NSCUHMNNSA-N |[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 197.8 ± 40.0 °C | [2] |
| Density | 1.208 ± 0.06 g/cm³ | [2] |
| XlogP | 1.3 | [1] |
| Monoisotopic Mass | 198.05038 Da |[1] |
Note: The properties listed above are predicted and should be used as a guideline pending experimental verification.
Structural Analysis and Spectroscopic Profile
The structure of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is characterized by an electrophilic double bond conjugated to a carbonyl group, making it an excellent Michael acceptor. The presence of the electron-withdrawing trifluoroethoxy group further influences the electronic properties of the molecule.
Expected Spectroscopic Signatures
While experimental spectra are not publicly available, a theoretical analysis predicts the following:
-
¹H NMR: Protons on the double bond (vinylic) would appear as multiplets in the olefinic region (~6.0-7.0 ppm). The methylene protons adjacent to the ether oxygen and the double bond would show distinct signals, likely coupled to each other. The methyl ester protons would be a singlet around 3.7 ppm, and the methylene protons of the trifluoroethoxy group would appear as a quartet due to coupling with the fluorine atoms.
-
¹³C NMR: Signals for the carbonyl carbon, two olefinic carbons, two methylene carbons (one for the ether, one for the trifluoroethoxy group), the methoxy carbon, and the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling) are expected.
-
¹⁹F NMR: A single signal, a triplet, is expected due to coupling with the adjacent methylene protons.
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide a theoretical basis for mass spectrometry analysis and compound identification.[1]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 199.05766 | 137.2 |
| [M+Na]⁺ | 221.03960 | 145.1 |
| [M-H]⁻ | 197.04310 | 133.6 |
| [M+NH₄]⁺ | 216.08420 | 156.6 |
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis for methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate has not been published. However, a logical and robust synthetic strategy can be devised from its constituent parts, employing a standard etherification reaction. The most plausible precursor is methyl (E)-4-hydroxybut-2-enoate.[3] The synthesis involves the deprotonation of the primary alcohol followed by nucleophilic substitution on a trifluoroethylating agent.
Caption: Proposed Williamson ether synthesis workflow.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative, non-optimized procedure grounded in standard organic synthesis techniques.[4]
-
Preparation: To an oven-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol of the precursor to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent substitution reaction.
-
-
Substrate Addition: Slowly add a solution of methyl (E)-4-hydroxybut-2-enoate (1.0 equivalent)[3] in anhydrous THF to the NaH suspension via a syringe pump over 30 minutes. Allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Etherification: Add a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or tosylate (1.1 equivalents), to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Causality: The highly nucleophilic alkoxide attacks the electrophilic methylene carbon of the trifluoroethylating agent in an Sₙ2 reaction. Triflates and tosylates are excellent leaving groups, facilitating a clean and efficient substitution.
-
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Reactivity Profile and Potential Applications
The dual functionality of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate dictates its chemical behavior and utility.
-
Michael Acceptor: The α,β-unsaturated ester system is a classic Michael acceptor, susceptible to conjugate addition by a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This reactivity is central to its use in constructing more complex molecular scaffolds.
-
Role of the Trifluoroethoxy Group: Fluorinated moieties are integral to modern drug design. The trifluoroethoxy group can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block metabolically labile sites from enzymatic oxidation by cytochrome P450 enzymes.
-
Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes, potentially enhancing bioavailability.
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic protons or basic nitrogen atoms.
-
While no specific applications are documented in peer-reviewed journals, its appearance in patent literature suggests its role as a key intermediate in proprietary discovery programs.[1] It is a valuable synthon for introducing the trifluoroethoxy-butenoate fragment into target molecules, likely in the fields of oncology, antivirals, or crop protection, where fluorinated compounds are prevalent.[5]
Safety, Handling, and Storage
A complete toxicological profile for this compound has not been fully investigated.[6] Therefore, it must be handled with the assumption that it is hazardous. The safety precautions are derived from data on analogous structures, such as other acrylates and butenoates, which are known to be irritants.[3][7]
Table 4: Standard Laboratory Handling Protocol
| Aspect | Guideline | Rationale & Source |
|---|---|---|
| Ventilation | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors or aerosols.[8][9] |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a flame-retardant lab coat, and chemical safety glasses or a face shield. | To prevent skin and eye contact. Acrylates can be skin and eye irritants.[6][7][10] |
| Spill Management | Absorb spills with an inert material (e.g., sand, vermiculite). Use non-sparking tools for cleanup.[6] | To safely contain the chemical and prevent exposure or fire hazards. |
| First Aid | In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. | Standard first aid for chemical exposure.[9][11] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[6][9] | To prevent environmental contamination and ensure safe disposal. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Conclusion
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is a highly functionalized building block with significant potential for advanced synthetic applications. Its value lies in the strategic combination of a reactive Michael acceptor with a property-modulating trifluoroethoxy group. While publicly available data is limited, its structure allows for the rational design of synthetic routes and the prediction of its chemical behavior. Adherence to stringent safety protocols is mandatory for handling this compound, reflecting its status as a novel research chemical. This guide provides the foundational knowledge required for scientists to incorporate this versatile reagent into their research and development programs effectively and safely.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- PubChemLite. Methyl (2e)-4-(2,2,2-trifluoroethoxy)but-2-enoate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Evonik. (2025, November 1). Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- ChemicalBook. methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- PubChem. methyl (2E)-4-methoxybut-2-enoate.
- PubChem. methyl (2E)-4-hydroxybut-2-enoate.
- Organic Syntheses. Procedure.
- Santos, J. I., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
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